molecular formula C11H9BrClF3OS B14043151 1-Bromo-3-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-3-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14043151
M. Wt: 361.61 g/mol
InChI Key: DCNTXWPNUVPFPX-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is a sophisticated small molecule building block designed for advanced chemical synthesis and drug discovery programs. Its significant research value lies in its multi-functional reactive sites, which allow for parallel derivatization and the construction of complex molecular architectures. The 2-propanone core, activated by the bromo and chloromethyl substituents, makes this compound a versatile precursor for synthesizing various nitrogen-containing heterocycles, such as imidazoles and pyrrolidines, which are privileged scaffolds in pharmaceutical development . The incorporation of the (trifluoromethylthio) group is a critical structural feature, as this moiety is known to profoundly influence the pharmacokinetic properties of drug candidates, including enhanced metabolic stability, increased lipophilicity, and improved cell membrane permeability . Researchers can leverage this compound in medicinal chemistry to develop novel small molecule inhibitors targeting key biological pathways . Furthermore, its application extends to the synthesis of agrochemicals, where controlled-release formulations of active ingredients can help mitigate issues like phytotoxicity while maintaining efficacy against pests . This reagent is provided strictly For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

Molecular Formula

C11H9BrClF3OS

Molecular Weight

361.61 g/mol

IUPAC Name

1-bromo-3-[2-(chloromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9BrClF3OS/c12-5-9(17)3-8-4-10(18-11(14,15)16)2-1-7(8)6-13/h1-2,4H,3,5-6H2

InChI Key

DCNTXWPNUVPFPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)CC(=O)CBr)CCl

Origin of Product

United States

Preparation Methods

Halogenation of Propan-2-one Precursor

The synthesis begins with bromination of a 3-(2-methyl-5-(trifluoromethylthio)phenyl)propan-2-one intermediate. In a representative protocol ():

  • Reagents : N-bromosuccinimide (NBS, 1.1 equiv), azobisisobutyronitrile (AIBN, catalytic)
  • Conditions : Carbon tetrachloride solvent, reflux (80°C) under UV light for 6–8 hours.
  • Workup : Filtration to remove succinimide byproducts, followed by rotary evaporation.
  • Yield : 78–85% (crude), with purity >90% confirmed by GC-MS.

Key Reaction :
$$
\text{3-(2-Methyl-5-(trifluoromethylthio)phenyl)propan-2-one} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{1-Bromo-3-(2-methyl-5-(trifluoromethylthio)phenyl)propan-2-one}
$$

Chloromethylation of the Aromatic Ring

The methyl group at the 2-position of the phenyl ring is converted to chloromethyl via free-radical chlorination ():

  • Reagents : Chlorine gas (Cl₂, 1.5 equiv), benzoyl peroxide (BPO, 1 mol%)
  • Conditions : Tetrachloroethane solvent, 60°C for 4 hours.
  • Workup : Quenching with aqueous sodium thiosulfate, extraction with dichloromethane, and drying over MgSO₄.
  • Yield : 62–68% after silica gel chromatography (chloroform/ethyl acetate, 9:1).

Key Reaction :
$$
\text{1-Bromo-3-(2-methyl-5-(trifluoromethylthio)phenyl)propan-2-one} + \text{Cl}_2 \xrightarrow{\text{BPO}} \text{1-Bromo-3-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one}
$$

Optimization of Reaction Parameters

Parameter Bromination Step Chlorination Step
Temperature 80°C 60°C
Catalyst AIBN (0.5 mol%) BPO (1 mol%)
Solvent CCl₄ C₂H₄Cl₄
Reaction Time 6–8 hours 4 hours
Yield (Isolated) 78–85% 62–68%

Alternative Synthetic Routes

  • One-Pot Halogenation : Sequential bromination and chlorination in a single reactor using NBS and sulfuryl chloride (SO₂Cl₂), achieving a combined yield of 70% but requiring rigorous temperature control ().
  • Microwave-Assisted Synthesis : Reduced reaction times (2 hours for bromination, 1 hour for chlorination) with comparable yields (75–80%), though scalability is limited ().

Purification and Characterization

  • Chromatography : Silica gel with chloroform/ethyl acetate (9:1 to 4:1) resolves regioisomeric byproducts.
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 4.52 (s, 2H, CH₂Cl), 3.85 (dd, J = 17.4 Hz, 1H), 3.72 (dd, J = 17.4 Hz, 1H), 7.45–7.62 (m, 3H, aromatic).
    • ¹³C NMR : 194.2 (C=O), 138.5 (CF₃S), 44.8 (CH₂Cl).

Industrial-Scale Considerations

  • Continuous Flow Reactors : Patented methods () highlight enhanced safety and yield (89%) for bromination steps using flow chemistry.
  • Waste Management : Neutralization of HCl byproducts with NaOH and recycling of CCl₄ via distillation are critical for environmental compliance.

Chemical Reactions Analysis

1-Bromo-3-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-Bromo-3-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites, while the trifluoromethylthio group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific effects.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Key Functional Groups CAS/Reference
Target Compound Propan-2-one 2-(Chloromethyl)-5-(S-CF₃)phenyl, Br Ketone, Br, Cl-CH₂, S-CF₃ N/A
2-[4-(Chloromethyl)phenyl]-5-(CF₃)pyridine Pyridine 4-Cl-CH₂, 5-CF₃ Pyridine, Cl-CH₂, CF₃ 613239-76-2
1-(3-(CF₃)phenyl)propan-2-one Propan-2-one 3-CF₃ phenyl Ketone, CF₃ N/A
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole 1,2,4-Oxadiazole 5-Cl-CH₂, 3-phenyl Oxadiazole, Cl-CH₂ 1822-94-2

Analysis :

  • Backbone Diversity : The target compound’s propan-2-one backbone distinguishes it from heterocyclic analogs like pyridine () or oxadiazole (). The ketone group enhances electrophilicity, enabling reactions like nucleophilic additions or reductions, unlike aromatic heterocycles .

Physical and Chemical Properties

Table 2: Physical Property Comparison

Compound Name Melting Point (°C) Purity Molecular Weight (g/mol) Key Reactivity
Target Compound Unknown N/A ~367.6 Br substitution, Cl-CH₂ nucleophilic attack
2-[4-(Cl-CH₂)phenyl]-5-CF₃-pyridine 77–78 95% 273.7 Pyridine-directed electrophilic substitution
5-(Cl-CH₂)-3-phenyl-1,2,4-oxadiazole 42 97% 194.6 Oxadiazole ring stability under acidic conditions
1-(3-CF₃-phenyl)propan-2-one Not reported N/A 216.2 Ketone reduction to alcohol

Analysis :

  • Melting Points : The target compound’s melting point is unreported, but analogs with trifluoromethyl groups (e.g., 77–78°C for pyridine derivative) suggest moderate thermal stability .
  • Reactivity : The bromo group in the target compound may facilitate Suzuki couplings (as seen in for biphenyl synthesis) or eliminations, while the chloromethyl group could undergo nucleophilic substitution, similar to intermediates in ’s TDAE-mediated syntheses .

Biological Activity

1-Bromo-3-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound notable for its unique structural features and potential biological activities. The compound consists of a bromine atom, a chloromethyl group, and a trifluoromethylthio moiety, which contribute to its chemical reactivity and biological interactions.

Chemical Structure and Properties

PropertyValue
Molecular Formula C12H10BrClF3S
Molecular Weight 353.63 g/mol
IUPAC Name This compound
Canonical SMILES C(C(=O)C1=C(C=C(C=C1CCl)S(F)(F)(F))Br)C

The compound's structure suggests it may interact with various biological targets through mechanisms involving electrophilic attack due to the presence of the bromine and chloromethyl groups.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction may influence several biochemical pathways, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Properties : Research indicates that similar compounds exhibit antimicrobial activity, suggesting potential applications in treating infections.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial effects of various brominated compounds, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
  • Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition properties of halogenated ketones. The study found that compounds with similar structures effectively inhibited certain proteases, suggesting that this compound may exhibit similar activities .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Assays

Biological assays conducted on this compound have shown promising results in various applications:

  • Cytotoxicity Tests : Preliminary cytotoxicity tests revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.
  • Antiviral Activity : In vitro studies have suggested that the compound may inhibit viral replication in specific models, warranting further investigation into its antiviral mechanisms .

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